N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3S/c1-3-7-14(8-4-1)12-20-18-16-11-17(15-9-5-2-6-10-15)23-19(16)22-13-21-18/h1-11,13H,12H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYGEOMDUWUJJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step procedures. One common method includes the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields thieno[2,3-d]pyrimidine-4-carboxylic acids, which can be further derivatized to obtain the desired amine compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thieno[2,3-d]pyrimidine-4-carboxylic acids, while substitution reactions can introduce various functional groups onto the thienopyrimidine core .
Scientific Research Applications
Chemistry: N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine is used as an intermediate in the synthesis of other biologically active compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: This compound has shown potential in various biological applications, including antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, and antioxidant activities . It is also being investigated for its potential use in treating central nervous system disorders .
Industry: In the industrial sector, this compound is used in the development of new materials and as a building block for more complex chemical entities .
Mechanism of Action
The mechanism of action of N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Thieno[2,3-d]pyrimidine vs. Furo[2,3-d]pyrimidine
- Thieno[2,3-d]pyrimidine (Target Compound): The sulfur atom in the thiophene ring enhances electron-richness, improving π-π stacking interactions with hydrophobic protein pockets. This core is prevalent in kinase inhibitors like GDC-0941 .
- For example, N-ethyl-N-(4-methoxyphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine (Compound 12) showed improved water solubility when converted to a hydrochloride salt (Compound 21) .
Substituent Modifications at the 4-Position
Substituent Modifications at the 6-Position
Biological Activity
N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine is a compound belonging to the thieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound features a fused thieno and pyrimidine ring system with a benzyl substituent. This unique structure contributes to its biological activity and makes it a valuable scaffold for drug development.
Anticancer Activity
Research indicates that compounds in the thieno[2,3-d]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cells. In one study, a related compound demonstrated an IC50 value of 0.94 μM against A549 cells, indicating potent antiproliferative effects without toxicity to normal liver cells .
Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) | Toxicity to Normal Cells |
|---|---|---|---|
| Compound 19 | MCF-7 | 0.94 | No |
| Compound 15 | A549 | 0.94 | No |
| Compound X | PC-3 | TBD | TBD |
Antimicrobial and Antifungal Properties
This compound has also been evaluated for its antimicrobial and antifungal activities. While specific data on this compound is limited, thieno[2,3-d]pyrimidines generally exhibit promising activity against various pathogens. This suggests potential for development into therapeutic agents targeting infections.
Anti-inflammatory and Analgesic Effects
The compound's structural features may also confer anti-inflammatory properties. Similar thieno[2,3-d]pyrimidine derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This opens avenues for exploring this compound in pain management and inflammatory disorders.
The mechanism of action of this compound likely involves interaction with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in cancer cell proliferation or inflammation. For instance, similar compounds have been shown to inhibit topoisomerase I and other critical pathways in cancer biology .
Case Studies
Several studies have focused on the synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives:
- Synthesis of Novel Analogs : A study synthesized various thieno[2,3-d]pyrimidinones and evaluated their cytotoxicity against cancer cell lines. The findings indicated that many derivatives retained significant anticancer activity with minimal toxicity to normal cells .
- Comparative Analysis : Another research effort compared the biological activity of N-benzyl derivatives against standard anticancer drugs. The results highlighted that certain analogs exhibited comparable or superior activity against specific cancer types while maintaining a favorable safety profile .
Q & A
Q. What are the established synthetic routes for N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine?
The synthesis typically involves a multi-step approach:
- Step 1 : Construction of the thieno[2,3-d]pyrimidine core via cyclization of 2-aminothiophene derivatives with nitriles or carbonyl reagents under acidic conditions.
- Step 2 : Introduction of the 6-phenyl group through Suzuki-Miyaura coupling or Friedel-Crafts alkylation.
- Step 3 : Substitution at the 4-position with benzylamine via nucleophilic aromatic substitution (SNAr), often using a catalyst like Pd(OAc)₂ or CuI in polar aprotic solvents (e.g., DMF) .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity product .
Q. How is the structural integrity of this compound validated?
Key characterization methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and regioselectivity.
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- X-ray crystallography to resolve spatial arrangements, particularly for assessing π-π stacking interactions between aromatic rings .
- HPLC (>95% purity) to ensure absence of regioisomeric byproducts .
Q. What biological targets are associated with thieno[2,3-d]pyrimidin-4-amine derivatives?
These compounds often target:
- Kinases (e.g., VEGFR-2, EGFR) due to structural mimicry of ATP-binding pockets.
- Angiogenesis pathways , as seen in pyrrolo[2,3-d]pyrimidine analogs inhibiting VEGFR-2 (IC₅₀ ~50 nM) .
- Cellular proliferation markers (e.g., Ki-67), with fluorinated derivatives showing enhanced bioavailability and target engagement .
Q. How do researchers assess solubility and stability for this compound?
- Solubility : Tested in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or nephelometry.
- Stability : Monitored via accelerated degradation studies (40°C/75% RH) with LC-MS to identify hydrolytic or oxidative byproducts. Fluorinated analogs exhibit improved metabolic stability due to reduced CYP450-mediated oxidation .
Q. What initial structure-activity relationship (SAR) insights exist for substituent modifications?
- Benzyl group : Electron-donating groups (e.g., -OCH₃ at para position) enhance solubility but may reduce target affinity.
- 6-Phenyl group : Fluorine substitution improves bioactivity (e.g., IC₅₀ reduction by 30% in kinase assays) .
- Thieno ring : Methylation at the 2-position can sterically hinder off-target interactions .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
- Catalyst screening : Pd/C or NiCl₂·dppe for efficient cross-coupling reactions.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for SNAr steps).
- Flow chemistry : Enables continuous purification and minimizes side reactions .
Q. How to resolve contradictions in reported biological activity data?
- Assay standardization : Validate cell lines (e.g., HUVEC for angiogenesis studies) and control for ATP concentrations in kinase assays.
- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
- Batch-to-batch consistency : Ensure >98% purity via orthogonal analytical methods (e.g., NMR + HPLC) .
Q. What advanced SAR strategies leverage computational modeling?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses with VEGFR-2 (PDB: 6AY). Fluorine substitutions at the 4-position of the benzyl group show stronger hydrophobic interactions .
- QSAR models : Correlate logP values with cytotoxicity (e.g., HeLa cell line) to balance lipophilicity and permeability .
Q. What in vivo models are suitable for evaluating efficacy?
- Xenograft models : Subcutaneous implantation of HT-29 (colon cancer) or A549 (lung cancer) cells in nude mice, with tumor volume monitored via caliper measurements.
- Pharmacokinetics : Intravenous/oral administration followed by LC-MS/MS plasma analysis to determine Cmax, t½, and bioavailability (~40% for fluorinated derivatives) .
Q. How can synergistic combinations enhance therapeutic potential?
- Co-administration with chemotherapeutics : Test synergy scores (CompuSyn software) for combinations with paclitaxel or cisplatin.
- Angiogenesis inhibition : Pair with bevacizumab (anti-VEGF antibody) to target complementary pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
